Methyl anthranilate
Overview
Description
Synthesis Analysis
Methyl anthranilate can be synthesized using various bio-engineered strains. For instance, Lee et al. (2019) have reported the synthesis of methyl anthranilate and its derivatives using metabolically engineered strains of Escherichia coli. These strains were genetically modified to enhance the production of anthranilate derivatives, with the process involving the cloning of genes encoding for enzymes like N-methyltransferase from Ruta graveolens and anthraniloyl-coenzyme A (CoA) transferase from Vitis labrusca (Lee et al., 2019). Similarly, Kuivanen et al. (2021) achieved the synthesis of methyl anthranilate in Saccharomyces cerevisiae through metabolic engineering, achieving a high titer of the compound, demonstrating the potential of eukaryotic microorganisms in anthranilate production (Kuivanen et al., 2021).
Molecular Structure Analysis
The molecular structure of methyl anthranilate is characterized by its aromatic benzene ring attached to a methoxy carboxylate group. This structure contributes to its ability to interact with a variety of chemical substrates and enzymes, influencing its synthesis and biochemical reactions. The structural analysis is crucial in understanding the reactivity and interactions of methyl anthranilate in different chemical and biological contexts.
Chemical Reactions and Properties
The chemical properties of methyl anthranilate allow it to undergo various reactions, including esterification and acylation. It acts as a precursor in numerous synthetic pathways, leading to the formation of complex molecules. For example, its reaction with alcohols under specific conditions can produce esters, which are valuable in the flavor and fragrance industries.
Physical Properties Analysis
Methyl anthranilate possesses distinct physical properties, such as a strong, grape-like odor and a slightly yellowish appearance. It is soluble in most organic solvents but only sparingly soluble in water. These properties make methyl anthranilate particularly useful in applications where solubility and aroma are critical factors.
Chemical Properties Analysis
Chemically, methyl anthranilate is stable under normal conditions but can react with strong oxidizing agents. Its aromatic structure and functional groups make it a versatile compound in organic synthesis, enabling a wide range of chemical modifications and applications.
Scientific Research Applications
Liquid Scintillant for Fluorographic Detection : Methyl anthranilate serves as a simple, sensitive, and inexpensive liquid scintillant for fluorographic detection of weak beta-emitting isotopes on chromatograms (Bochner & Ames, 1983).
Flavoring Agent and Bird Repellent : It is a key volatile compound responsible for the scent of Concord grapes, commercially used as a flavoring agent for grape-flavored foods, beverages, pharmaceuticals, and as a bird repellent (Tadfie & Holland, 2022).
Aversive to Birds : Methyl anthranilate is effective in repelling European starlings, potentially aiding in controlling bird depredations on agricultural commodities (Mason, Adams, & Clark, 1989).
Antiandrogenic Potential : It exhibits antiandrogenic potential and could serve as a lead structure for novel antiandrogens (Roell et al., 2011).
Reducing Honey Bee Stinging and Wasp Colonization : Methyl anthranilate reduces honey bee stinging by 95% and is 100% effective in preventing wasp colonization (Pankiw, 2009).
Repellent for Western Corn Rootworm Larvae : It has potential as a management tool for western corn rootworm larvae, suitable for use in push-pull control strategies (Bernklau et al., 2016).
Avian Feeding Deterrent : Methyl anthranilate is effective as a nonlethal approach in wildlife management, acting as an avian feeding deterrent (Avery, Decker, & Nelms, 1992).
Antinociceptive and Analgesic Activities : It demonstrates potential biological functions like antinociceptive and analgesic activities (Lee et al., 2019).
Influence on Avian Learning : It influences avian learning, acting as a discriminative stimulus in taste-avoidance learning and a punishing stimulus in passive avoidance learning (Marples & Roper, 1997).
Grape Flavor Production : Used in the flavoring and cosmetics industry for grape scent and flavor, its production from glucose by engineered microorganisms offers a sustainable alternative (Luo, Cho, & Lee, 2019).
In Perfumery and Pharmaceuticals : Engineered strains of Saccharomyces cerevisiae produce anthranilate and methyl anthranilate for high-value products like dyes, perfumes, and pharmaceutical compounds (Kuivanen et al., 2021).
Precursor in Fragrance Formulations : It serves as an important perfumery ester and a precursor to Schiff bases in fragrance formulations (G. D. Y. and Krishnan, 1998).
Future Directions
Methyl Anthranilate, an organic compound known for its distinctive grape-like odor, is a crucial ingredient in many sectors, from flavor and fragrance industries to agriculture and airport management. Its wide-ranging applications are a testament to its versatility, and its relative safety ensures its continued use in the foreseeable future .
properties
IUPAC Name |
methyl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMXMNNIEUEQDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Record name | METHYL ANTHRANILATE | |
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Record name | methyl anthranilate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methyl_anthranilate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6025567 | |
Record name | Methyl 2-aminobenzoate | |
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Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl anthranilate is a clear colorless to tan liquid with an odor of grapes. Has light blue fluorescence. (NTP, 1992), Dry Powder, Liquid; Liquid; Other Solid, Solid or pale yellow liquid with blue fluorescence; Odor of orange blossoms; mp = 23.8 deg C; [Hawley] Colorless to tan liquid with a grape odor; Exhibits light blue fluorescence; Sensitive to light and air; mp = 23.9-25 deg C; [CAMEO], Solid, Colourless to pale yellow liquid or crystals with bluish fluorescence; Grape-like or orange aroma | |
Record name | METHYL ANTHRANILATE | |
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Record name | Benzoic acid, 2-amino-, methyl ester | |
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Record name | Methyl 2-aminobenzoate | |
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Record name | Methyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
493 °F at 760 mmHg (NTP, 1992), 256 °C, 238.00 to 241.00 °C. @ 760.00 mm Hg | |
Record name | METHYL ANTHRANILATE | |
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Record name | Methyl anthranilate | |
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Flash Point |
220 °F (NTP, 1992), Above 212 °F (> 100 °C) | |
Record name | METHYL ANTHRANILATE | |
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Record name | Methyl anthranilate | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 2,850 mg/L at 25 °C, Slightly soluble in water, Very soluble in ethanol, ethyl ether, Freely soluble in alcohol or ether, Soluble in fixed oils, propylene glycol, volatile oils; slightly soluble in mineral oil; insoluble in glycerol, 2.85 mg/mL at 25 °C, Soluble in oils and propylene glycol; Insoluble in glycerol; Slightly soluble in water, Soluble (in ethanol) | |
Record name | METHYL ANTHRANILATE | |
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Record name | Methyl anthranilate | |
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Record name | Methyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Methyl anthranilate | |
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Density |
1.1682 at 50 °F (NTP, 1992) - Denser than water; will sink, 1.168 at 20 °C, Density: 1.1682 g/cu cm at 10 °C, 1.161-1.169 | |
Record name | METHYL ANTHRANILATE | |
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Record name | Methyl anthranilate | |
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Vapor Pressure |
0.02 [mmHg], 2.71X10-2 mm Hg at 25 °C /Extrapolated/ | |
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Product Name |
Methyl anthranilate | |
Color/Form |
Crystals, Pale-yellow liquid with bluish fluorescence, Colorless to pale-yellow liquid or crystals with bluish fluorescence, Colorless to pale yellow liquid or solid | |
CAS RN |
134-20-3 | |
Record name | METHYL ANTHRANILATE | |
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Melting Point |
75 to 77 °F (NTP, 1992), 24.4 °C, 24 - 25 °C | |
Record name | METHYL ANTHRANILATE | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.